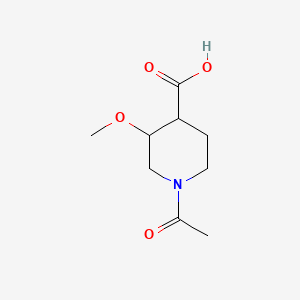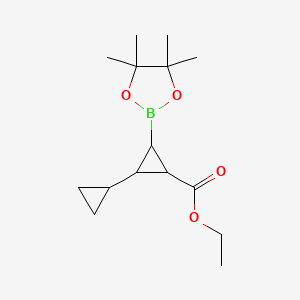
Ethyl 2-cyclopropyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyclopropyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a complex organic compound that features a cyclopropane ring and a boronic ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclopropyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropylboronic acid pinacol ester with ethyl cyclopropanecarboxylate under specific conditions. The reaction is often catalyzed by palladium complexes and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyclopropyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and appropriate ligands for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyclopropyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 2-cyclopropyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. This process involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropylboronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Uniqueness
Ethyl 2-cyclopropyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring and a boronic ester group, which provides distinct reactivity and versatility in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent for constructing complex organic molecules .
Eigenschaften
Molekularformel |
C15H25BO4 |
|---|---|
Molekulargewicht |
280.17 g/mol |
IUPAC-Name |
ethyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H25BO4/c1-6-18-13(17)11-10(9-7-8-9)12(11)16-19-14(2,3)15(4,5)20-16/h9-12H,6-8H2,1-5H3 |
InChI-Schlüssel |
NCVQUOXJXLWUEN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C(C2C(=O)OCC)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B15306606.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)

![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)

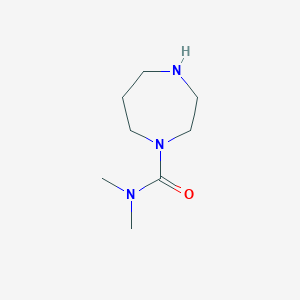


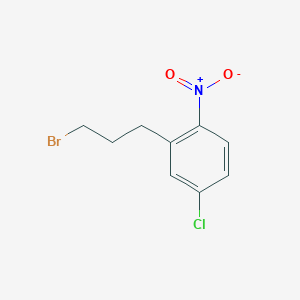
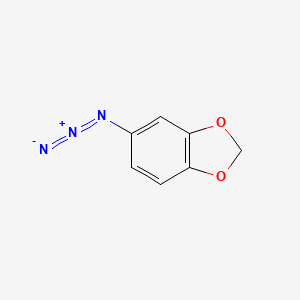
![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)

